N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a brominated arylacetamide group and a 4-chlorophenyl substituent on the thienopyrimidine core. Its structure combines a sulfur-linked acetamide moiety with halogenated aromatic rings, which are common pharmacophores in medicinal chemistry for enhancing binding affinity and metabolic stability.
Properties
Molecular Formula |
C21H15BrClN3OS2 |
|---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15BrClN3OS2/c1-12-2-7-17(16(22)8-12)26-18(27)10-29-21-19-15(9-28-20(19)24-11-25-21)13-3-5-14(23)6-4-13/h2-9,11H,10H2,1H3,(H,26,27) |
InChI Key |
JVYHPIQNFNDPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the 2-bromo-4-methylphenyl group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Substitution: Halogen atoms (bromine, chlorine) in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physical Properties
The table below compares the target compound with key analogs, highlighting substituent variations, molecular weights, and melting points:
Key Observations :
- Halogenation: The target compound’s bromine and chlorine atoms increase molecular weight compared to non-halogenated analogs (e.g., compound 12 in ). Halogens often enhance lipophilicity and receptor binding .
- Thermal Stability : Lower melting points (e.g., 175–177°C for compound 9 ) may correlate with reduced crystallinity or flexible substituents, whereas higher values (e.g., 160–161°C for compound 12 ) suggest rigid aromatic systems.
Anti-Cancer and Enzyme Inhibition
- Thienopyrimidine Derivatives: Compound 9 () showed anti-breast cancer activity, likely due to the thiophen-2-yl group enhancing DNA intercalation . The target compound’s 4-chlorophenyl group may similarly stabilize interactions with kinase domains.
- LOX and BChE Inhibition : Compounds in (e.g., 8t, 8u) exhibited lipid-oxygenase (LOX) and butyrylcholinesterase (BChE) inhibition, suggesting that the sulfanylacetamide moiety contributes to enzyme active-site binding .
- MCL-1/BCL-2 Inhibition : A related compound in with a hydroxy-chloro-methylphenyl group demonstrated apoptosis-inducing activity in cancer cells, implying that halogenation and aryl substituents are critical for targeting anti-apoptotic proteins .
Pharmacokinetic Considerations
- Oral Bioavailability: highlights a thienopyrimidine derivative formulated with starch nanoparticles to enhance solubility and absorption . The target compound’s bromine may necessitate similar strategies to improve bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
